REACTION_CXSMILES
|
Br.[CH2:2]([N:4]1[CH2:10][CH2:9][CH:8](Br)[C:7](=O)[CH2:6][CH2:5]1)[CH3:3].[NH2:13]O.Cl.[NH2:16][CH2:17][C:18]#[N:19]>>[NH2:19][C:18]1[CH:17]=[N:16][C:8]2[CH2:9][CH2:10][N:4]([CH2:2][CH3:3])[CH2:5][CH2:6][C:7]=2[N:13]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(C)N1CCC(C(CC1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC2=C(CCN(CC2)CC)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |